molecular formula C14H20BNO4 B12981483 Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B12981483
M. Wt: 277.13 g/mol
InChI Key: RMEGALWHANLHAM-UHFFFAOYSA-N
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Description

Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative of picolinic acid. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 6-methylpicolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate, and is typically performed in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The process also involves rigorous purification steps, such as recrystallization and chromatography, to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

Scientific Research Applications

Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of various organic compounds.

Uniqueness

Methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its picolinic acid backbone, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where precise control over reactivity is required .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

methyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C14H20BNO4/c1-9-10(7-8-11(16-9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3

InChI Key

RMEGALWHANLHAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)OC)C

Origin of Product

United States

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